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Compound of Interest

Compound Name: ADPS

Cat. No.: B1666618

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between Adenosine 5'-
diphosphate, B-thio (ADPS), a key research tool, and purinergic receptors, specifically focusing
on the P2Y subtype. This document outlines the binding affinities, functional effects, and
downstream signaling pathways associated with ADPS activity. Detailed experimental protocols
and structured data tables are provided to facilitate research and development in the field of
purinergic signaling.

Overview of ADPS and Purinergic Receptors

Purinergic receptors are a family of cell surface receptors that are activated by extracellular
nucleotides such as ATP and ADP. They are broadly classified into two families: P1 receptors,
which are activated by adenosine, and P2 receptors, which are activated by ATP and ADP. The
P2 receptor family is further subdivided into ionotropic P2X receptors and metabotropic P2Y
receptors.

ADPS is a stable analog of ADP that has been instrumental in the characterization of P2Y
receptors. Its resistance to degradation by ectonucleotidases makes it a valuable tool for in
vitro and in vivo studies. This guide will focus on the interaction of ADPS with the P2Y1,
P2Y12, and P2Y13 receptor subtypes, for which it shows significant activity.

Quantitative Data: Binding Affinities and Potencies
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The interaction of ADPS with various P2Y receptors has been quantified through various

assays. The following tables summarize the key binding affinity (Ki), half-maximal inhibitory

concentration (IC50), and half-maximal effective concentration (EC50) values for ADPS and

related compounds.

Cell
Compoun Receptor Assay . . ) Referenc
Species TypelTiss  Ki (nM)
d Subtype Type
ue
Radioligan
o Sf9 cell
d Binding
ADPS P2Y1 Human membrane 318
([3HIMRS2
s
500)
Radioligan
o Erythrocyte
d Binding
MRS2179 P2Y1 Turkey membrane 100
([3H]JA3P5
s
P)
Radioligan
MRS2500 P2Y1 o Human 0.73
d Binding

Table 1: Binding Affinities (Ki) of ADPS and Related Compounds at the P2Y1 Receptor.

Cell
Compoun Receptor Assay . . Referenc
Species TypelTiss IC50 (nM)
d Subtype Type
ue
Calcium 1321N1-
ADPS P2Y1 Mobilizatio Human hP2Y1 560
n cells
Adenylyl CHO-
ADPS P2Y12 Cyclase Human hP2Y12 ~100-1000
Inhibition cells

Table 2: Functional Inhibitory Concentrations (IC50) of ADPS.
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Cell
Compoun Receptor Assay . . EC50 Referenc
Species TypelTiss
d Subtype Type (nM) e
ue
P2Y12 Platelet
ADPS (partial Aggregatio  Human Platelets >1000
agonist) n
Not well
ADPS P2Y13 characteriz - - -
ed

Table 3: Functional Agonist Concentrations (EC50) of ADPS.

Signaling Pathways

ADPS elicits its effects by modulating the signaling cascades downstream of P2Y receptors.
The primary signaling pathway for the P2Y1 receptor involves its coupling to the Gq alpha
subunit of heterotrimeric G proteins.

P2Y1 Receptor Signaling

Upon binding of an agonist, the P2Y1 receptor activates Gq, which in turn stimulates
phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into
inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the
endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. ADPS acts
as an antagonist at this receptor, blocking this cascade.
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Caption: P2Y1 receptor signaling pathway antagonism by ADPS.

P2Y12 and P2Y13 Receptor Signaling

The P2Y12 and P2Y13 receptors are coupled to the Gi alpha subunit, which inhibits adenylyl
cyclase, leading to a decrease in intracellular cyclic AMP (CAMP) levels. ADPS acts as a partial
agonist at the P2Y12 receptor, meaning it can weakly activate this pathway. Its effects on
P2Y13 are less well-defined.
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Caption: P2Y12 receptor signaling and partial agonism by ADPS.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the
interaction of ADPS with purinergic receptors.

Radioligand Binding Assay for P2Y1 Receptor

This protocol is used to determine the binding affinity (Ki) of a test compound for the P2Y1
receptor.

Materials:
e Membranes from Sf9 cells expressing the human P2Y1 receptor.
e [3H]MRS2500 (radioligand).

e Binding buffer: 50 mM Tris-HCI, pH 7.4, 10 mM MgCI2, 120 mM NaCl, 5 mM KCI.
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e Test compound (e.g., ADPS).
o Glass fiber filters.

« Scintillation fluid.

Procedure:

 Incubate the cell membranes (20-40 pg of protein) with the radioligand [3HJMRS2500 (0.5-10
nM) in the binding buffer.

e Add varying concentrations of the test compound (ADPS).

 Incubate for 60 minutes at 25°C.

o Terminate the reaction by rapid filtration through glass fiber filters.

o Wash the filters three times with ice-cold binding buffer.

» Measure the radioactivity retained on the filters using a scintillation counter.

» Non-specific binding is determined in the presence of a high concentration of a known P2Y1
antagonist (e.g., 10 uM MRS2500).

e Calculate the Ki value using the Cheng-Prusoff equation.
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Caption: Workflow for a P2Y1 radioligand binding assay.

Intracellular Calcium Mobilization Assay
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This functional assay measures the ability of a compound to act as an agonist or antagonist at
Gqg-coupled receptors like P2Y1.

Materials:

1321N1 human astrocytoma cells stably expressing the human P2Y1 receptor.

Fluo-4 AM or Fura-2 AM (calcium-sensitive fluorescent dye).

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

Test compound (ADPS) and a known P2Y1 agonist (e.g., ADP or 2MeSADP).

Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Procedure:

o Plate the 1321N1-hP2Y1 cells in a 96-well plate and grow to confluence.

e Load the cells with Fluo-4 AM (2 pM) for 60 minutes at 37°C.

e Wash the cells with HBSS to remove excess dye.

» To test for antagonist activity, pre-incubate the cells with varying concentrations of ADPS for
15-30 minutes.

e Add a fixed concentration of the P2Y1 agonist (e.g., 100 nM 2MeSADP).

o Measure the change in fluorescence intensity over time using a FLIPR.

e The increase in fluorescence corresponds to an increase in intracellular calcium.

o Calculate the IC50 value for ADPS by plotting the inhibition of the agonist-induced calcium
response against the concentration of ADPS.
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Caption: Workflow for an intracellular calcium mobilization assay.
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Conclusion

ADPS is a critical pharmacological tool for the study of purinergic receptors. It acts as a potent
and selective antagonist of the P2Y1 receptor and a partial agonist of the P2Y12 receptor. The
detailed protocols and compiled quantitative data in this guide serve as a valuable resource for
researchers investigating the physiological and pathophysiological roles of these receptors and
for the development of novel therapeutics targeting the purinergic signaling system. Further
research is warranted to fully elucidate the activity of ADPS at the P2Y13 receptor and to
develop more subtype-selective ligands.

 To cite this document: BenchChem. [The Interaction of a,3-Methylene-ADP (ADPS) with
Purinergic Receptors: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666618#adps-interaction-with-purinergic-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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